molecular formula C19H16BrNO3 B11295269 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11295269
M. Wt: 386.2 g/mol
InChI Key: AQPKBPKFIRLWLZ-UHFFFAOYSA-N
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Description

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a furan ring substituted with a bromophenyl group and an aminomethylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde. This intermediate can be synthesized via the bromination of phenylfuran derivatives . The subsequent steps involve the formation of the aminomethylbenzoic acid moiety through reactions such as reductive amination and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

4-[[[5-(4-bromophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16BrNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

AQPKBPKFIRLWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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